molecular formula C15H15ClO4S B13374247 3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate

3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate

Cat. No.: B13374247
M. Wt: 326.8 g/mol
InChI Key: BFIRYXQYEOKECG-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate is an organic compound with the molecular formula C15H14Cl2O4S It is a sulfonate ester derived from 3,5-dimethylphenol and 4-chloro-3-methoxybenzenesulfonyl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 4-chloro-3-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3,5-Dimethylphenol+4-Chloro-3-methoxybenzenesulfonyl chloride3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate+HCl\text{3,5-Dimethylphenol} + \text{4-Chloro-3-methoxybenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,5-Dimethylphenol+4-Chloro-3-methoxybenzenesulfonyl chloride→3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dechlorinated products.

Scientific Research Applications

3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but its structural features suggest potential interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,5-dimethylphenyl 4-chloro-3-methoxybenzenesulfonate
  • 2,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate

Uniqueness

3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing chloro group on the phenyl ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15ClO4S

Molecular Weight

326.8 g/mol

IUPAC Name

(3,5-dimethylphenyl) 4-chloro-3-methoxybenzenesulfonate

InChI

InChI=1S/C15H15ClO4S/c1-10-6-11(2)8-12(7-10)20-21(17,18)13-4-5-14(16)15(9-13)19-3/h4-9H,1-3H3

InChI Key

BFIRYXQYEOKECG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2)Cl)OC)C

Origin of Product

United States

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